molecular formula C44H47N4P B1439958 Ad-BippyPhos CAS No. 1239478-87-5

Ad-BippyPhos

Cat. No. B1439958
CAS RN: 1239478-87-5
M. Wt: 662.8 g/mol
InChI Key: IHFBOUNFWVRWAQ-UHFFFAOYSA-N
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Description

Ad-BippyPhos, also known as 5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole, is an effective ligand that catalyzes C-O coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols .


Synthesis Analysis

The key precursor to Bippyphos was prepared via a one-pot bromination of diketone followed by alkylation with pyrazole and condensation with phenylhydrazine. Lithiation of the resulting compound and trapping with di-tert-butylchlorophosphine afforded Bippyphos .


Molecular Structure Analysis

The molecular formula of Ad-BippyPhos is C44H47N4P. It is a Pd-based catalyst with a bulky ligand .


Chemical Reactions Analysis

Ad-BippyPhos has been found to be critical for the installation of heteroaromatic groups in Pd-catalyzed C-N coupling reactions . It has also been demonstrated to be useful in Pd-catalyzed amination reactions and other cross-coupling reactions .


Physical And Chemical Properties Analysis

Ad-BippyPhos has a molecular weight of 662.8 g/mol. It has a XLogP3-AA value of 10.4, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. It also has 7 rotatable bonds .

Scientific Research Applications

Organic Synthesis

Ad-BippyPhos: is widely utilized as an effective ligand in Palladium-catalyzed cross-coupling reactions . It facilitates the formation of carbon-oxygen (C-O) bonds by catalyzing the coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols . This ligand is also instrumental in synthesizing fluorinated anilines, which are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, Ad-BippyPhos has shown promise in promoting Palladium-catalyzed C-N coupling . This is particularly useful for constructing densely-functionalized N,N-diaryl sulfonamide motifs, which are challenging to access but are significant in drug development . The ligand’s ability to facilitate the installation of heteroaromatic groups is crucial for the synthesis of complex molecules .

Materials Science

Ad-BippyPhos: plays a role in the development of new materials by acting as a catalyst in various cross-coupling reactions. These reactions are fundamental in creating polymers and other advanced materials with specific properties for electronics, coatings, and other industrial applications .

Environmental Science

The ligand’s application extends to environmental science, where its catalytic properties can be harnessed in the synthesis of molecules that could potentially degrade environmental pollutants or serve as safer alternatives to hazardous substances .

Biochemistry

In biochemistry, Ad-BippyPhos is used to study and synthesize complex biological molecules. Its role in facilitating cross-coupling reactions is essential for modifying peptides, proteins, and other macromolecules that are important for understanding biological processes and developing biotechnological applications .

Analytical Chemistry

Ad-BippyPhos: contributes to analytical chemistry by improving the synthesis of analytical reagents. These reagents are used in chromatography, spectroscopy, and other analytical techniques to detect, quantify, and study various compounds .

Agricultural Science

In agricultural science, Ad-BippyPhos -catalyzed reactions are used to create new agrochemicals. These compounds can enhance crop protection, increase yield, and contribute to sustainable farming practices .

Polymer Science

Finally, in polymer science, Ad-BippyPhos is involved in the synthesis of polymers with tailored properties. It aids in creating materials with desired characteristics such as flexibility, strength, and resistance to degradation, which are important for various applications ranging from packaging to biomedical devices .

Mechanism of Action

Ad-BippyPhos acts as a supporting ligand in various Pd-catalyzed applications. While it may not often be the most optimal ligand for various Pd-catalyzed couplings, it typically provides adequate results as a starting point prior to screening for optimization .

Future Directions

Ad-BippyPhos has shown broad utility for Pd-catalyzed C-N, C-O, and C-C couplings. Future research may focus on exploring its potential in other types of reactions and optimizing its use in existing applications .

properties

IUPAC Name

bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBOUNFWVRWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H47N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ad-BippyPhos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ad-BippyPhos compare to other ligands for palladium-catalyzed C–O cross-coupling of aliphatic alcohols at room temperature?

A: The research article directly compares Ad-BippyPhos to RockPhos, JosiPhos (CyPF-tBu), and Mor-DalPhos ligands in palladium-catalyzed C–O cross-coupling reactions. While the study found that RockPhos generally outperformed the other ligands at room temperature [], Ad-BippyPhos, along with the other ligands, still demonstrated effectiveness in facilitating these reactions. The authors suggest that the choice of the optimal ligand may depend on the specific substrates and reaction conditions employed.

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